molecular formula C8H14O B12282308 1-Ethyl-3-methylcyclobutane-1-carbaldehyde

1-Ethyl-3-methylcyclobutane-1-carbaldehyde

Cat. No.: B12282308
M. Wt: 126.20 g/mol
InChI Key: XLRACBOVQXPUES-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylcyclobutane-1-carbaldehyde (CAS: 1707359-82-7) is a chiral cyclobutane derivative with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . Its structure features a strained cyclobutane ring substituted with an ethyl group at position 1, a methyl group at position 3, and a formyl (carbaldehyde) group at position 1 (Figure 1). The compound’s chirality arises from the stereochemistry of the cyclobutane ring and substituents, making it relevant in asymmetric synthesis and pharmaceutical intermediates.

Figure 1: Structural diagram of 1-Ethyl-3-methylcyclobutane-1-carbaldehyde.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-ethyl-3-methylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H14O/c1-3-8(6-9)4-7(2)5-8/h6-7H,3-5H2,1-2H3

InChI Key

XLRACBOVQXPUES-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-ethyl-3-methylcyclobutanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .

Industrial Production Methods: In an industrial setting, the production of 1-ethyl-3-methylcyclobutane-1-carbaldehyde may involve the catalytic hydrogenation of 1-ethyl-3-methylcyclobutene followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-3-methylcyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in biochemical processes. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents CAS Number Source
1-Ethyl-3-methylcyclobutane-1-carbaldehyde C₈H₁₄O 126.20 Aldehyde Ethyl, Methyl, Formyl 1707359-82-7
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₄ClNO₂ 179.35 Ester, Amine (protonated) Methyl ester, Methylamino Not available
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate C₉H₁₆O₃ 172.22 Ester, Hydroxyl Methyl, Ethyl ester, Hydroxy Not available

Key Observations :

  • Functional Groups : The aldehyde group in 1-ethyl-3-methylcyclobutane-1-carbaldehyde is more reactive toward nucleophilic addition than the ester or amine groups in the analogs .
  • Molecular Weight : The ethyl ester analog (C₉H₁₆O₃) has a higher molecular weight due to the hydroxyl and ester groups.
  • Chirality : Both 1-ethyl-3-methylcyclobutane-1-carbaldehyde and Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate exhibit stereochemical complexity, which impacts their biological activity and synthetic utility .

Physicochemical Properties (Inferred from Structure)

  • Solubility : The aldehyde group enhances polarity compared to esters or amines, suggesting better solubility in polar aprotic solvents (e.g., DMSO or ethyl acetate) .
  • Reactivity : The aldehyde’s electrophilic carbon is prone to oxidation or nucleophilic attack, whereas the ester analogs are more stable under acidic/basic conditions .
  • Stability : Steric hindrance from the ethyl and methyl groups in 1-ethyl-3-methylcyclobutane-1-carbaldehyde may reduce ring strain compared to unsubstituted cyclobutane derivatives.

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